Noracetildenafil

説明

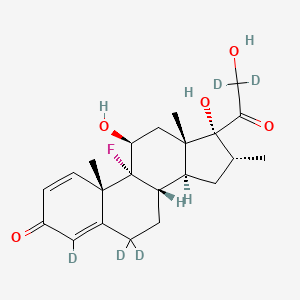

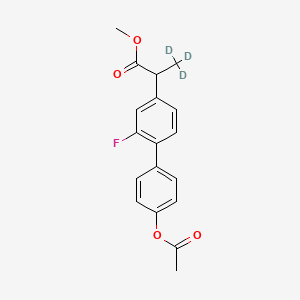

Noracetildenafil is a derivative of the phosphodiesterase 5 (PDE5) inhibitor sildenafil . It has a molecular formula of C24H32N6O3 .

Molecular Structure Analysis

This compound has a molecular weight of 452.55 . The molecule contains a total of 68 bonds, including 36 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, and 11 aromatic bonds . The InChI code for this compound is InChI=1S/C24H32N6O3/c1-5-7-18-21-22 (29 (4)27-18)24 (32)26-23 (25-21)17-14-16 (8-9-20 (17)33-6-2)19 (31)15-30-12-10-28 (3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3, (H,25,26,32) .

Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in methanol . The exact mass of this compound is 452.25 and the molecular weight is 452.559 . The elemental analysis shows that it contains 63.70% Carbon, 7.13% Hydrogen, 18.57% Nitrogen, and 10.61% Oxygen .

科学的研究の応用

Sildenafil, a well-known PDE5 inhibitor, has been extensively studied for its effects on human penile blood vessels, highlighting its role in treating erectile dysfunction. It works by relaxing human penile arteries and veins through various mechanisms, including inhibition of noradrenergic contraction and enhancement of neurogenic nitric oxide-mediated relaxation (Medina et al., 2000).

A novel sildenafil analog, named propoxyphenyl noracetildenafil, was identified in the softgel shell of a dietary supplement. This discovery was made through UV spectroscopy and high‐resolution MS analysis, emphasizing the ongoing issue of illicit sildenafil analogs in dietary supplements (Doi et al., 2018).

The success of sildenafil in treating erectile dysfunction has led to the exploration of new applications for PDE5 inhibitors, including in the treatment of lower urinary symptoms and pulmonary arterial hypertension (Andersson, 2018).

Another study highlighted the direct relaxant effect of sildenafil and related compounds on corpus cavernosum, suggesting mechanisms of action beyond the nitric oxide-cGMP or cAMP pathway. This indicates potential for broader applications in the treatment of erectile dysfunction and related disorders (Lau & Adaikan, 2006).

High-resolution mass spectrometry has been applied for rapid screening and quantification of illegal adulterated PDE-5 inhibitors, including this compound, in herbal medicines and dietary supplements. This emphasizes the importance of monitoring for these compounds in consumer products (Shi et al., 2014).

作用機序

Target of Action

Noracetildenafil, also known as N-desmethylacetildenafil, primarily targets the enzyme phosphodiesterase 5 (PDE5) in the human body . This enzyme plays a crucial role in regulating blood flow in certain areas of the body by breaking down a specific molecule called cyclic guanosine monophosphate (cGMP) .

Mode of Action

This compound acts as an inhibitor of the PDE5 enzyme . By binding to this enzyme, it prevents the breakdown of cGMP . The increased presence of cGMP results in the relaxation and dilation of blood vessels, particularly in the penile region, thereby improving blood flow .

Biochemical Pathways

The action of this compound affects the nitric oxide-cGMP pathway . Normally, upon sexual stimulation, nitric oxide is released, which triggers the production of cGMP The cGMP then causes the smooth muscles in blood vessels to relax and dilate, increasing blood flow. This compound inhibits PDE5, allowing cGMP levels to remain high and promoting sustained vasodilation .

Pharmacokinetics

It is known that the compound is a derivative of sildenafil , a drug whose pharmacokinetics are well-studied . Sildenafil is known to have a bioavailability of 41%, is 96% protein-bound, and is metabolized primarily by the liver enzymes CYP3A4 and CYP2C9 . It has a half-life of 3-4 hours and is excreted in the feces and urine

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the PDE5 enzyme, leading to an increase in cGMP levels . On a cellular level, this results in the relaxation and dilation of blood vessels, particularly in the penile region, which can help to improve erectile function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound, although specific studies on this compound are lacking. Generally, factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can affect the metabolism and effectiveness of drugs . For example, substances that induce or inhibit the liver enzymes CYP3A4 and CYP2C9 could potentially affect the metabolism of this compound, given its structural similarity to sildenafil

Safety and Hazards

Noracetildenafil may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . After skin contact, it is recommended to wash thoroughly with water and soap . If inhaled, the person should be moved to fresh air . It is not intended for human or veterinary use .

特性

IUPAC Name |

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAXWKCHSPVXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652413 | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949091-38-7 | |

| Record name | Noracetildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949091387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)acetyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORACETILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64W3NL3UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical methods are commonly employed to detect Nor-Acetildenafil in various products?

A1: Several sophisticated analytical techniques have proven effective in detecting and quantifying Nor-Acetildenafil. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a prominent method due to its high sensitivity and accuracy. [] This technique can identify Nor-Acetildenafil at concentrations as low as 5.0 ng/mL. [] Another widely used approach is liquid chromatography tandem mass spectrometry (LC-MS/MS), which offers the advantage of simultaneously detecting Nor-Acetildenafil alongside other Sildenafil analogs and related compounds. [] This method is particularly valuable when screening complex matrices like herbal preparations or beverages. []

Q2: How sensitive are these analytical methods in detecting Nor-Acetildenafil in different product types?

A2: The sensitivity of detection methods like LC-MS/MS can vary depending on the complexity of the sample matrix. For instance, research shows that in a coffee matrix, the limit of detection (LoD) for Nor-Acetildenafil ranged from 1.5 to 290 ng/mL. [] In contrast, within herbal matrices, the LoD was considerably lower, ranging from 1.2 to 10.1 ng/mL. [] This difference highlights the influence of matrix effects on the sensitivity of analytical techniques.

Q3: Beyond detection, is it possible to quantify Nor-Acetildenafil in these products?

A3: Yes, both HPLC-HRMS and LC-MS/MS are quantitative techniques, enabling researchers not only to detect the presence of Nor-Acetildenafil but also to determine its concentration within a sample. [, ] This quantitative aspect is crucial for assessing the potential health risks associated with consuming products adulterated with this compound, as dosage plays a significant role in toxicological considerations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)